![molecular formula C10H7F2N3 B1466599 5-(2,3-Difluorophenyl)pyrazin-2-amine CAS No. 1489671-37-5](/img/structure/B1466599.png)
5-(2,3-Difluorophenyl)pyrazin-2-amine
Overview
Description
5-(2,3-Difluorophenyl)pyrazin-2-amine (5-DFPP) is a small molecule that has been studied extensively in the scientific community due to its unique properties. 5-DFPP has been found to have a wide range of applications, from being used as a synthetic intermediate in organic synthesis to being used as an inhibitor of certain enzymes.
Scientific Research Applications
5-(2,3-Difluorophenyl)pyrazin-2-amine has been used in a variety of scientific research applications, such as enzyme inhibition, drug delivery, and gene expression regulation. In particular, 5-(2,3-Difluorophenyl)pyrazin-2-amine has been found to be an effective inhibitor of the enzyme cholinesterase, which is involved in the breakdown of acetylcholine in the body. This inhibition can be used to study the effects of acetylcholine on the nervous system. 5-(2,3-Difluorophenyl)pyrazin-2-amine has also been used in drug delivery systems due to its ability to bind to certain molecules and increase their solubility. Finally, 5-(2,3-Difluorophenyl)pyrazin-2-amine has been found to be an effective regulator of gene expression, which can be used to study the effects of certain genes on cellular processes.
Mechanism of Action
The exact mechanism of action of 5-(2,3-Difluorophenyl)pyrazin-2-amine is not yet fully understood. However, it is believed that the molecule binds to certain proteins and enzymes, which can then lead to the inhibition or activation of certain cellular processes. For example, 5-(2,3-Difluorophenyl)pyrazin-2-amine has been found to bind to the enzyme cholinesterase, which can lead to the inhibition of acetylcholine breakdown and thus an increase in the amount of acetylcholine in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,3-Difluorophenyl)pyrazin-2-amine are not yet fully understood. However, it is believed that the molecule can affect a variety of cellular processes, including gene expression, enzyme inhibition, and drug delivery. In particular, 5-(2,3-Difluorophenyl)pyrazin-2-amine has been found to be an effective inhibitor of the enzyme cholinesterase, which can lead to an increase in the amount of acetylcholine in the body. This can lead to an increase in cognitive function and improved memory.
Advantages and Limitations for Lab Experiments
The main advantage of 5-(2,3-Difluorophenyl)pyrazin-2-amine is its ability to bind to certain proteins and enzymes, which can lead to the inhibition or activation of certain cellular processes. This can be used in a variety of laboratory experiments, such as drug delivery studies and gene expression studies. However, 5-(2,3-Difluorophenyl)pyrazin-2-amine also has certain limitations for laboratory experiments. For example, the molecule has a relatively low solubility, which can make it difficult to use in certain experiments. Additionally, the molecule can be toxic in high concentrations, so it is important to use caution when working with it.
Future Directions
There are a number of potential future directions for 5-(2,3-Difluorophenyl)pyrazin-2-amine research. For example, further research could be done to better understand the exact mechanism of action of the molecule, as well as its biochemical and physiological effects. Additionally, further research could be done to improve the synthesis method of 5-(2,3-Difluorophenyl)pyrazin-2-amine, as well as its solubility and stability. Finally, further research could be done to explore the potential of 5-(2,3-Difluorophenyl)pyrazin-2-amine as a drug delivery system and its potential to be used in gene expression regulation.
properties
IUPAC Name |
5-(2,3-difluorophenyl)pyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3/c11-7-3-1-2-6(10(7)12)8-4-15-9(13)5-14-8/h1-5H,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEZQFITGQUUBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=CN=C(C=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-Difluorophenyl)pyrazin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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